

# An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzaldehyde

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Compound of Interest

2-Fluoro-3(trifluoromethyl)benzaldehyde

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This technical guide provides a comprehensive overview of **2-Fluoro-3-**

(trifluoromethyl)benzaldehyde, a significant fluorinated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines a representative synthetic protocol, and presents a general workflow for its chemical synthesis and characterization. The inclusion of fluorine and a trifluoromethyl group in its structure makes this compound a valuable building block in medicinal and organic chemistry.

## **Physicochemical and Spectroscopic Data**

The intrinsic properties of **2-Fluoro-3-(trifluoromethyl)benzaldehyde** are crucial for its application in chemical synthesis and drug design. The quantitative data for this compound are summarized in the table below for ease of reference and comparison.



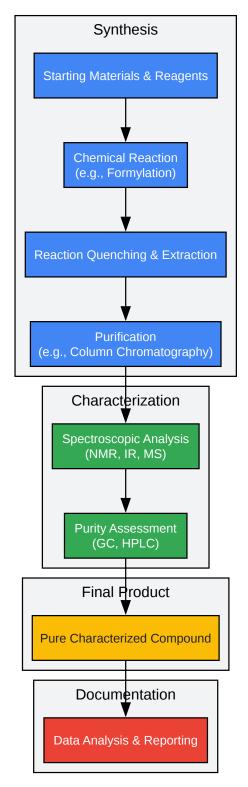
| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Weight  | 192.11 g/mol                                   | [1][2][3] |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> F <sub>4</sub> O | [1][3]    |
| CAS Number        | 112641-20-0                                    | [1][2]    |
| Density           | 1.393 g/mL at 25 °C                            | [1][2]    |
| Refractive Index  | n20/D 1.455                                    | [1][2]    |
| Boiling Point     | 185 °C   | [1]       |
| Flash Point       | 73 °C (163.4 °F) - closed cup                  | [2]       |
| MDL Number        | MFCD00061246                                   | [2][3]    |
| Form              | Liquid   | [2]       |
| Assay Purity      | 95%  | [2]       |

## **Synthesis and Characterization Workflow**

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound such as **2-Fluoro-3-(trifluoromethyl)benzaldehyde**. This process ensures the desired product is synthesized efficiently and its purity and structure are confirmed.



### General Workflow for Synthesis and Characterization



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Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

### **Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-3- (trifluoromethyl)benzaldehyde** is not readily available in the provided search results, a general procedure for the synthesis of a structurally similar compound, 2- (Trifluoromethyl)benzaldehyde, can serve as a valuable reference for researchers. The following protocol is adapted from a known synthesis of aromatic aldehydes.

Representative Synthesis of a Trifluoromethylated Benzaldehyde

This protocol describes the synthesis of 2-(Trifluoromethyl)benzaldehyde from 2-lodobenzotrifluoride and can be considered a representative method for the formylation of an aryl halide.

#### Materials:

- 2-Iodobenzotrifluoride (starting material)
- Sodium formate (HCOONa)
- Palladium catalyst (e.g., MCM-41-2PPdCl2)
- N,N-dimethyl-formamide (DMF)
- Carbon monoxide (CO) gas
- Diethyl ether
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

#### Procedure:



- A 50 mL round-bottomed flask is equipped with a magnetic stirring bar, a gas inlet tube, and a reflux condenser.
- The flask is charged with the palladium catalyst (0.05 mmol Pd), the aryl halide (in this case, 2-lodobenzotrifluoride, 5.0 mmol), and sodium formate (7.5 mmol).
- The flask is flushed with carbon monoxide gas.
- DMF (5 mL) is added to the flask via a syringe, and a slow stream of CO is maintained.
- The reaction mixture is stirred vigorously and heated to 110 °C for 10 hours.
- After the reaction is complete, the mixture is cooled to room temperature and diluted with 50 mL of diethyl ether.
- The palladium catalyst is removed by filtration. The catalyst can be washed with distilled water, ethanol, and ether to be reused.
- The ethereal solution is washed three times with 20 mL of water.
- The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.
- The resulting residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) solvent system to yield the final product.[4]

### **Applications in Research and Development**

**2-Fluoro-3-(trifluoromethyl)benzaldehyde** serves as a key intermediate in the synthesis of more complex molecules. Notably, it has been utilized in the synthesis of mono-carbonyl analogs of curcumin.[1][2][5] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound of particular interest in drug discovery and medicinal chemistry. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity.

## Safety and Handling



**2-Fluoro-3-(trifluoromethyl)benzaldehyde** is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2] The compound is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[2]

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